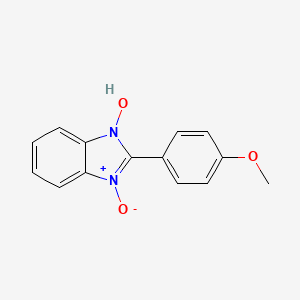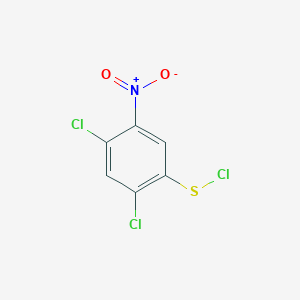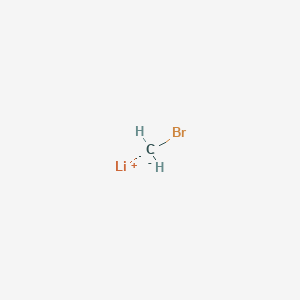
Lithium, (bromomethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium, (bromomethyl)- is an organolithium compound that features a bromomethyl group attached to a lithium atom. This compound is of significant interest in organic synthesis due to its reactivity and utility in forming carbon-carbon bonds. It is often used as a reagent in various chemical reactions, particularly in the formation of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of lithium, (bromomethyl)- typically involves the reaction of bromomethane with lithium metal. One common method is to react bromomethane with lithium in an anhydrous ether solvent under an inert atmosphere to prevent oxidation. The reaction is usually carried out at low temperatures to control the reactivity of the lithium metal.
Industrial Production Methods
Industrial production of lithium, (bromomethyl)- follows similar principles but on a larger scale. The process involves the careful handling of lithium metal and bromomethane, ensuring that the reaction conditions are tightly controlled to maximize yield and minimize byproducts. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium, (bromomethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromomethyl group is replaced by other nucleophiles.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Reduction Reactions: It can act as a reducing agent in certain organic transformations.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Anhydrous ether solvents such as diethyl ether or tetrahydrofuran (THF) are commonly used.
Temperature: Reactions are often carried out at low temperatures to control the reactivity of the lithium compound.
Major Products
The major products formed from reactions involving lithium, (bromomethyl)- depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the product will be the corresponding substituted compound.
Applications De Recherche Scientifique
Lithium, (bromomethyl)- has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates.
Materials Science: It is used in the preparation of advanced materials with specific properties.
Catalysis: It can act as a catalyst or catalyst precursor in various chemical reactions.
Mécanisme D'action
The mechanism by which lithium, (bromomethyl)- exerts its effects involves the formation of reactive intermediates. The bromomethyl group can undergo nucleophilic attack, leading to the formation of new carbon-carbon bonds. The lithium atom stabilizes the negative charge on the intermediate, facilitating the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium, (chloromethyl)-: Similar to lithium, (bromomethyl)- but with a chloromethyl group instead of a bromomethyl group.
Lithium, (iodomethyl)-: Similar to lithium, (bromomethyl)- but with an iodomethyl group instead of a bromomethyl group.
Uniqueness
Lithium, (bromomethyl)- is unique due to its specific reactivity profile. The bromomethyl group is more reactive than the chloromethyl group but less reactive than the iodomethyl group, making it a versatile reagent in organic synthesis.
Propriétés
Numéro CAS |
92533-92-1 |
|---|---|
Formule moléculaire |
CH2BrLi |
Poids moléculaire |
100.9 g/mol |
Nom IUPAC |
lithium;bromomethane |
InChI |
InChI=1S/CH2Br.Li/c1-2;/h1H2;/q-1;+1 |
Clé InChI |
JLEFJNSIUHZNFU-UHFFFAOYSA-N |
SMILES canonique |
[Li+].[CH2-]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(1,3-Benzothiazol-2-yl)phenyl]-1,3-benzothiazole-5-carbonitrile](/img/structure/B14350612.png)
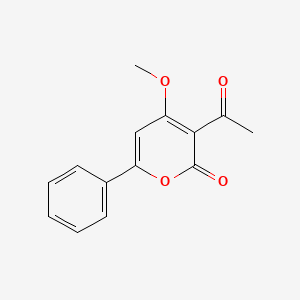
![4-[(E)-(3,4-Dinitrophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14350627.png)
![2-[(3-Aminopropyl)amino]-5-nitrobenzene-1-sulfonic acid](/img/structure/B14350628.png)
![Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonyl chloride](/img/structure/B14350629.png)
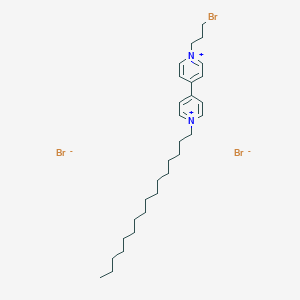

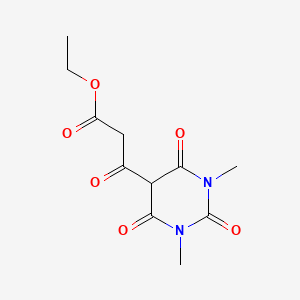
![Ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]but-2-enoate](/img/structure/B14350644.png)
![2-[2-(Dimethylamino)propyl]-5-methylbenzene-1,4-diol;hydrochloride](/img/structure/B14350646.png)
![4-[(2-Methoxyethoxy)methoxy]but-1-ene](/img/structure/B14350652.png)
